4-Cyclopropylmethoxy-3-nitrobenzylamine
Description
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Properties
IUPAC Name |
[4-(cyclopropylmethoxy)-3-nitrophenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-6-9-3-4-11(10(5-9)13(14)15)16-7-8-1-2-8/h3-5,8H,1-2,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGHGBHAYNZPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)CN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Cyclopropylmethoxy-3-nitrobenzylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group, a methoxy moiety, and a nitro group attached to a benzylamine framework. The structural formula can be represented as:
This compound's unique structure contributes to its biological properties, making it a candidate for various pharmacological applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways associated with cancer progression and other diseases.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit kinases such as CDK2 and CDK4, which are critical for cell cycle regulation.
- Receptor Interaction: It could modulate the activity of receptors involved in neurotransmission and cellular signaling.
Pharmacological Effects
Studies have shown that this compound exhibits several pharmacological effects:
- Antitumor Activity: Preliminary studies suggest that this compound may have potential as an anticancer agent due to its ability to inhibit tumor cell proliferation.
- Neuroprotective Effects: There is emerging evidence that it may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative conditions.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study 1: A study assessed its effects on breast cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to apoptosis induction through activation of caspase pathways.
- Study 2: Another investigation focused on its neuroprotective properties in animal models of Alzheimer's disease. Results indicated reduced markers of inflammation and oxidative damage in treated subjects compared to controls.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 6.5 | Cell cycle arrest |
| SH-SY5Y (Neuroblastoma) | 4.0 | Neuroprotection via antioxidant activity |
In Vivo Studies
In vivo studies using mouse models have demonstrated the following:
- Tumor Growth Inhibition: Mice treated with this compound showed a significant reduction in tumor size compared to untreated controls.
- Safety Profile: Toxicology studies indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
